REACTION_CXSMILES
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Cl[C:2]1[C:6]([F:8])([F:7])[C:5]([F:10])([F:9])[C:4]([F:12])([F:11])[C:3]=1Cl.C(N(CC)CC)C>CO.[Ni]>[F:7][C:6]1([F:8])[CH2:2][CH2:3][C:4]([F:12])([F:11])[C:5]1([F:9])[F:10]
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Name
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stainless steel
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Quantity
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1.3 L
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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245 g
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Type
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reactant
|
Smiles
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ClC1=C(C(C(C1(F)F)(F)F)(F)F)Cl
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Name
|
|
Quantity
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202 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
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20 g
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Type
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catalyst
|
Smiles
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[Ni]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the theoretical amount of hydrogen was absorbed at a hydrogen pressure of 40 to 50 bar
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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ADDITION
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Details
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the methanolic solution was diluted with 400 ml of water
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Type
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CUSTOM
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Details
|
The lower organic phase was separated
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Type
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WASH
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Details
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washed with 100 ml of 5% aqueous hydrochloric acid
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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DISTILLATION
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Details
|
Distillation through a 1-m
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(C(C(CC1)(F)F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 106 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |